molecular formula C10H9N3 B11915840 7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline

7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline

Cat. No.: B11915840
M. Wt: 171.20 g/mol
InChI Key: FJTQNCVZTFZAOE-UHFFFAOYSA-N
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Description

7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline is a nitrogen-containing heterocyclic compound. It features a fused ring system that includes both pyrrole and quinoxaline moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline typically involves the condensation of 1H-pyrrole-2,3-diones with o-phenylenediamine. This reaction is often catalyzed by bismuth salts such as Bi(OTf)3 . The reaction conditions generally include heating the reactants in an appropriate solvent under reflux.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include various substituted quinoxalines and pyrroles, which can exhibit different biological activities and properties.

Scientific Research Applications

Mechanism of Action

The mechanism by which 7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Oxidative Stress Pathways: It may act as an antioxidant by scavenging free radicals.

    Cell Signaling Pathways: It could modulate signaling pathways involved in cell proliferation and apoptosis.

    Enzyme Inhibition: This compound might inhibit specific enzymes that play a role in disease progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline is unique due to its specific ring structure and the potential for diverse biological activities. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound for scientific research and industrial applications.

Properties

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline

InChI

InChI=1S/C10H9N3/c1-2-11-8-6-10-9(5-7(1)8)12-3-4-13-10/h3-6,11H,1-2H2

InChI Key

FJTQNCVZTFZAOE-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC3=NC=CN=C3C=C21

Origin of Product

United States

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